N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Description
The compound N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide (hereafter referred to as the "target compound") features a 1,3-thiazole core substituted at position 2 with a phenyl group and at position 4 with a carboxamide moiety. The carboxamide side chain includes an ethyl group bearing both furan-2-yl and thiophen-2-yl heterocycles. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in antimicrobial or antitumor applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c23-19(16-13-26-20(22-16)14-6-2-1-3-7-14)21-12-15(17-8-4-10-24-17)18-9-5-11-25-18/h1-11,13,15H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMVWZPXHNZQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the furan and thiophene moieties. The final step involves the formation of the carboxamide group.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Furan and Thiophene: The furan and thiophene rings can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide. The compound has been shown to exhibit cytotoxicity against various cancer cell lines, including:
Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death. It has been observed to inhibit specific enzymes involved in cancer progression, similar to other thiazole derivatives.
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Studies
A comprehensive study evaluated the cytotoxic effects of related thiazole derivatives on various cancer cell lines. Modifications in the phenyl and thiophene rings were found to significantly impact the compounds' effectiveness. For instance, electron-donating groups enhanced anticancer activity, suggesting a structure-activity relationship that can guide future drug design efforts.
Antimicrobial Activity
In vitro studies highlighted the compound's potential as an antimicrobial agent. It was shown to induce significant growth inhibition in pathogenic bacteria, with mechanisms involving enzyme inhibition and disruption of cellular integrity. These findings support the compound's potential use as a lead structure for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Cores
N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide (CAS 2097925-90-9)
- Key Differences : Replaces the ethyl-linked furan/thiophene substituents with a hydroxyethyl group and a 4-(furan-2-yl)phenyl moiety.
- Impact : The hydroxyethyl group may enhance hydrophilicity compared to the target compound’s lipophilic furan/thiophene substituents. The absence of thiophene could reduce aromatic π-π stacking interactions in biological systems .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
- Key Differences: Substitutes the 2-phenyl group with a 4-(2-chlorophenyl) group and introduces a morpholinoacetamide side chain.
- The morpholine ring improves solubility and may modulate pharmacokinetics .
Acotiamide (N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide)
- Key Differences: Features a diisopropylaminoethyl group and a hydroxy-dimethoxybenzoyl substituent.
- Impact: Approved as a prokinetic agent, its benzoyl and aminoethyl groups likely enhance acetylcholine release via specific receptor interactions. The target compound’s furan/thiophene groups may instead favor interactions with bacterial enzymes or DNA .
Functional Analogues with Heterocyclic Modifications
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
- Key Differences : Combines a furan-2-carboxamide group with a methoxybenzyl-substituted thiazole.
- Impact : The methoxybenzyl group introduces steric bulk and electron-donating effects, which could alter binding affinity compared to the target compound’s simpler phenyl group .
5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data
- IR Spectroscopy : The target compound’s amide carbonyl (C=O) is expected at ~1660–1680 cm⁻¹, consistent with similar carboxamides . Thiophene and furan C-H stretches appear at ~3100–3150 cm⁻¹, distinguishing it from compounds like Acotiamide, which lacks these heterocycles .
- NMR : The phenyl group at thiazole-C2 will show aromatic protons at δ 7.2–7.8 ppm. Thiophene protons resonate at δ 6.8–7.4 ppm, while furan protons appear at δ 6.3–6.7 ppm, aiding structural confirmation .
Molecular Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~390.5 | ~3.2 | Furan, thiophene, phenyl |
| CAS 2097925-90-9 | 390.5 | ~2.8 | Hydroxyethyl, 4-(furan-2-yl)phenyl |
| Acotiamide | 541.1 | ~1.5 | Diisopropylaminoethyl, benzoyl |
| CAS 338749-93-2 | ~350.0 | ~2.5 | Chlorophenyl, morpholino |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological properties. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study reported that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values of related compounds ranged from 0.65 to 15.63 µM against breast cancer cells (MCF-7) and melanoma cells (SK-MEL-2) .
Table 1: Anticancer Activity Summary
| Cell Line | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | Thiazole Derivative | 15.63 | Induction of apoptosis via p53 pathway |
| SK-MEL-2 | Thiazole Derivative | 0.65 | Cell cycle arrest at G0-G1 phase |
| PANC-1 | Thiazole Derivative | 2.41 | Disruption of DNA duplication machinery |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A related study found that certain thiazole compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Overview
| Microorganism | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Thiazole Derivative | 10 µg/mL |
| Escherichia coli | Thiazole Derivative | 15 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins such as p53 and caspase-3 .
- Cell Cycle Arrest : It inhibits cell proliferation by causing cell cycle arrest at specific phases, particularly G0-G1, which prevents cancer cells from progressing through the cycle .
- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival .
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives, including this compound, where researchers assessed their effects on various cancer cell lines. The study concluded that modifications in the thiazole structure significantly influenced biological activity, suggesting a pathway for optimizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
